3-(4-Nitrophenoxy)piperidine hydrochloride
Overview
Description
3-(4-Nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-nitrophenoxy group and is commonly used in various scientific research applications.
Preparation Methods
The synthesis of 3-(4-Nitrophenoxy)piperidine hydrochloride typically involves the reaction of piperidine with 4-nitrophenol under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-(4-Nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(4-Nitrophenoxy)piperidine hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
3-(4-Nitrophenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(3-Nitrophenoxy)piperidine hydrochloride: This compound has a similar structure but with the nitro group in a different position on the phenoxy ring.
3-(4-Aminophenoxy)piperidine hydrochloride: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
4-(3-Aminophenoxy)piperidine hydrochloride: Similar to the previous compound but with the amino group in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-(4-nitrophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)9-3-5-10(6-4-9)16-11-2-1-7-12-8-11;/h3-6,11-12H,1-2,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKCQDDUQIHKEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-90-7 | |
Record name | Piperidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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